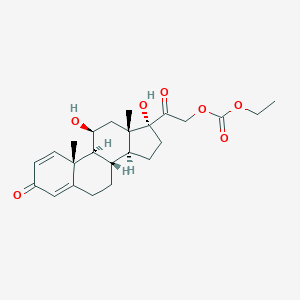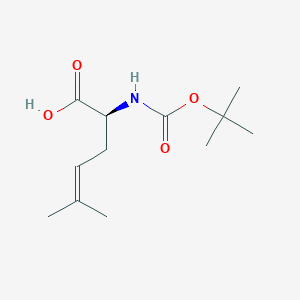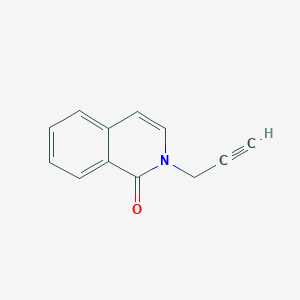
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)-
Übersicht
Beschreibung
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes, making it an attractive target for drug development. In
Wissenschaftliche Forschungsanwendungen
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- has been studied extensively for its potential applications in drug development. It has been found to be a potent inhibitor of certain enzymes, including protein kinase C (PKC) and cyclin-dependent kinases (CDKs), which are involved in the regulation of cell growth and division. Inhibition of these enzymes has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- involves its ability to bind to the active site of enzymes, thereby preventing their activity. Specifically, it has been shown to bind to the ATP-binding site of PKC and CDKs, inhibiting their activity and preventing cell growth and division.
Biochemische Und Physiologische Effekte
Studies have shown that 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- has a range of biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth in animal models. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is its potency as an enzyme inhibitor, making it a valuable tool for studying the role of PKC and CDKs in cell growth and division. However, its potency can also be a limitation, as high concentrations of the compound may have non-specific effects on other enzymes and cellular processes. Additionally, the compound's solubility and stability can be challenging in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)-. One area of focus is the development of more potent and selective inhibitors of PKC and CDKs, which may have greater therapeutic potential. Another area of interest is the exploration of the compound's effects on other cellular processes, such as autophagy and DNA repair. Finally, there is potential for the development of novel drug delivery systems to improve the solubility and stability of the compound in vivo.
Conclusion:
In conclusion, 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- is a promising compound with potential applications in drug development and other fields. Its ability to inhibit enzymes involved in cell growth and division has been shown to have therapeutic potential in the treatment of cancer and other diseases. While there are limitations to its use in lab experiments, ongoing research on the compound's properties and potential applications may lead to new discoveries and advancements in the field.
Eigenschaften
CAS-Nummer |
125030-80-0 |
|---|---|
Produktname |
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- |
Molekularformel |
C12H9NO |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
2-prop-2-ynylisoquinolin-1-one |
InChI |
InChI=1S/C12H9NO/c1-2-8-13-9-7-10-5-3-4-6-11(10)12(13)14/h1,3-7,9H,8H2 |
InChI-Schlüssel |
KOZJGHVVRNSSIZ-UHFFFAOYSA-N |
SMILES |
C#CCN1C=CC2=CC=CC=C2C1=O |
Kanonische SMILES |
C#CCN1C=CC2=CC=CC=C2C1=O |
Synonyme |
1(2H)-Isoquinolinone,2-(2-propynyl)-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


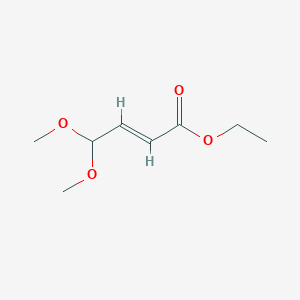
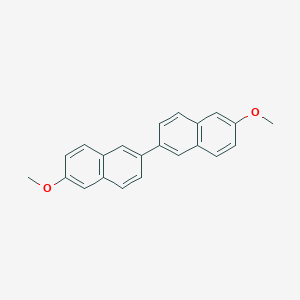
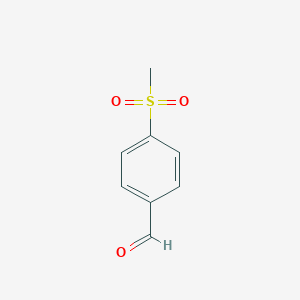

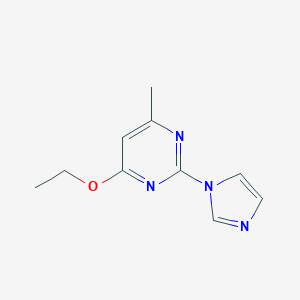


![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)
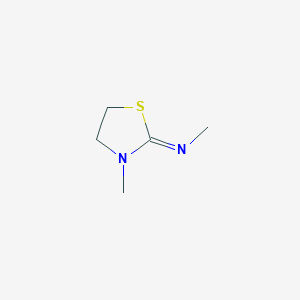
![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)

